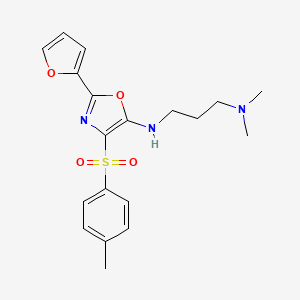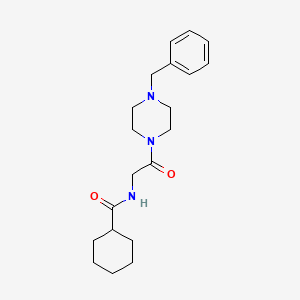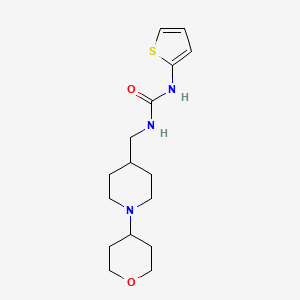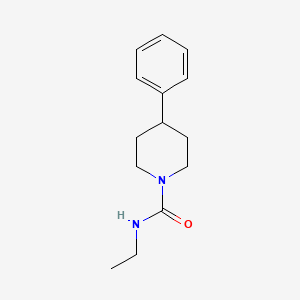
N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan derivatives, such as the one you mentioned, are commonly used in organic chemistry due to their reactivity and versatility . They often serve as key intermediates in the synthesis of complex organic molecules .
Molecular Structure Analysis
The molecular structure of furan derivatives can be quite complex. For instance, the thiazolo[3,4-a]benzimidazole group, consisting of a benzimidazole unit fused to a thiazole ring, is bonded to a furan-2-yl-methylene moiety . The exact structure of your specific compound would require further analysis.
Chemical Reactions Analysis
Furan derivatives are known for their reactivity. They can undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo formylation, D-labeling, and isotope-shift .
Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary. For instance, [2-amino-1-(furan-2-yl)ethyl]dimethylamine, a related compound, has a molecular formula of C8H14N2O and an average mass of 154.210 Da .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . This compound, with its furan nucleus, could potentially be used in the development of new drugs to combat microbial resistance .
Antimicrobial Drugs
There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action . Given the wide range of advantageous biological and pharmacological characteristics exhibited by furan-containing compounds, this compound could potentially be used in the development of new antimicrobial drugs .
Tyrosinase Inhibitors
Furan-chalcone derivatives have been found to inhibit tyrosinase, an enzyme that plays a crucial role in melanogenesis . This compound could potentially be used in the development of antipigmentation agents .
Melanogenesis Inhibition
In addition to inhibiting tyrosinase, this compound has been found to attenuate melanin synthesis and cellular tyrosinase activity . This suggests that it could be used in treatments for conditions related to melanin overproduction, such as hyperpigmentation .
Anticancer Agents
Furan derivatives have been found to have anticancer properties . This compound, with its furan nucleus, could potentially be used in the development of new anticancer drugs .
Antidepressant Agents
Furan derivatives have been found to have antidepressant properties . This compound, with its furan nucleus, could potentially be used in the development of new antidepressant drugs .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-7-9-15(10-8-14)27(23,24)19-18(20-11-5-12-22(2)3)26-17(21-19)16-6-4-13-25-16/h4,6-10,13,20H,5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWODRBXRFNTRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-4-tosyloxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylbenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2790406.png)
![Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2790407.png)

![Methyl 2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2790411.png)

![2,4-difluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2790414.png)

![7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2790416.png)
![4-([1]Benzofuro[3,2-d]pyrimidin-4-yloxy)-3-methoxybenzaldehyde](/img/structure/B2790417.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2790418.png)
![3-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2790421.png)
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2790424.png)